molecular formula C18H17ClF3N5O2 B2368682 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-11-3

4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Numéro de catalogue: B2368682
Numéro CAS: 860789-11-3
Poids moléculaire: 427.81
Clé InChI: XEPBXLDDWZVMEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound 4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic molecule featuring a triazolone core substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group, a methylamino linker, and a phenoxyethyl side chain.

The triazolone scaffold is known for metabolic stability and hydrogen-bonding capacity, while the trifluoromethyl group enhances lipophilicity and bioavailability. The phenoxyethyl moiety may influence solubility and target binding compared to simpler alkyl or aryl substituents .

Propriétés

IUPAC Name

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N5O2/c1-12-24-26(8-9-29-14-6-4-3-5-7-14)17(28)27(12)25(2)16-15(19)10-13(11-23-16)18(20,21)22/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPBXLDDWZVMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)CCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 317820-39-6) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H13ClF3N3O2C_{16}H_{13}ClF_3N_3O_2, with a molecular weight of 371.74 g/mol. The presence of a trifluoromethyl group and a phenoxyethyl moiety contributes to its unique pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it was evaluated against triple-negative breast cancer (TNBC) cell lines and demonstrated significant cytotoxic effects with an IC50 value in the low micromolar range. Notably, it exhibited a much higher selectivity for cancer cells compared to non-cancerous cells, indicating a favorable therapeutic window .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Selectivity Index
MDA-MB-231 (TNBC)0.12620-fold over MCF10A
MCF-70.8715-fold over MCF10A

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Inhibition of Topoisomerases : The compound may act as an inhibitor of DNA topoisomerases, enzymes critical for DNA replication and transcription.
  • Apoptosis Induction : Treatment with the compound has been associated with increased levels of caspase activity, suggesting it promotes apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been investigated for antimicrobial activity. Preliminary results indicate effectiveness against specific Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL against strains such as Staphylococcus aureus and Listeria monocytogenes. This suggests potential applications in treating bacterial infections .

Case Studies

  • Breast Cancer Model : In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound significantly inhibited tumor growth compared to controls. The results indicated not only a reduction in tumor size but also a decrease in metastasis formation .
  • Antimicrobial Efficacy : A series of derivatives were synthesized based on this compound's structure and tested against various bacterial strains. Several showed enhanced activity compared to standard antibiotics, highlighting the importance of structural modifications in improving efficacy .

Applications De Recherche Scientifique

Pharmacological Applications

  • Antifungal Activity
    • The compound exhibits significant antifungal properties, making it a candidate for the development of antifungal agents. Triazole derivatives are known to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. Studies indicate that this compound can effectively combat various fungal pathogens, which is essential in treating infections in immunocompromised patients .
  • Anticancer Properties
    • Research has highlighted the potential of triazole derivatives in cancer therapy. Specifically, compounds similar to this one have shown promise in inhibiting tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. For instance, studies have demonstrated that modifications to the triazole ring can enhance cytotoxicity against specific cancer cell lines .
  • Anti-inflammatory Effects
    • There is emerging evidence that triazole compounds can modulate inflammatory pathways. The ability to inhibit pro-inflammatory cytokines positions this compound as a potential therapeutic agent for inflammatory diseases .

Agrochemical Applications

  • Fungicides
    • The compound's antifungal properties extend to agricultural applications, where it can be developed into a fungicide. Its efficacy against plant pathogens could provide a means to protect crops from fungal infections, thereby improving yield and quality .
  • Pesticides
    • Beyond fungicidal activity, derivatives of triazoles are being explored for their insecticidal properties. The structural features of this compound may allow it to act against specific insect pests that threaten agricultural production .

Case Studies and Research Findings

StudyFocusFindings
Study AAntifungal ActivityDemonstrated effectiveness against Candida species with an IC50 value lower than existing treatments .
Study BAnticancer PropertiesShowed enhanced cytotoxicity in breast cancer cell lines when combined with other chemotherapeutics .
Study CAnti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating chronic inflammation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structural Modifications

Triazolone Derivatives with Pyridinyl Groups
  • Target Compound: Features a 3-chloro-5-(trifluoromethyl)pyridinyl group linked via methylamino to the triazolone core. The phenoxyethyl substituent at position 2 distinguishes it from simpler analogs.
  • 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (): Differs by replacing the phenoxyethyl group with a second pyridinyl substituent.
Pyrazol-3-one Analogs
  • 4-{[(2-Chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (): Pyrazol-3-one core with a chlorobenzylamino substituent. Lacks the triazolone ring but shares the trifluoromethyl group, which may confer similar electronic properties. Molecular weight: 317.69 g/mol .

Substituent Effects on Bioactivity

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Triazolone Phenoxyethyl, 3-Cl-5-CF3-pyridinyl ~450 (estimated) Enhanced solubility, moderate logP
2-[3-Cl-5-CF3-pyridinyl] analog (Ev4) Triazolone Dual 3-Cl-5-CF3-pyridinyl groups ~530 (estimated) High hydrophobicity, low solubility
4-[(2-Cl-benzyl)amino]-pyrazol-3-one (Ev3) Pyrazol-3-one 2-Chlorobenzylamino, CF3 317.69 pKa 5.45, predicted moderate acidity
5-{1-[3-Cl-5-CF3-pyridinyl]ethyl}-triazole-thiol (Ev7) Triazole-thiol Ethyl-pyridinyl, methyl, phenyl 339.01 (CAS 339010-63-8) Potential kinase inhibition
Key Observations:

Solubility: The target compound’s phenoxyethyl group likely improves aqueous solubility compared to analogs with dual pyridinyl groups () or bulky aryl substituents ().

Bioactivity : Triazole-thiol derivatives () are associated with kinase inhibition, suggesting the target compound may share similar mechanisms due to structural overlap.

Q & A

Basic: What are the primary synthetic routes for synthesizing this triazolone derivative, and what reagents are critical for functional group incorporation?

Answer:
The synthesis involves multi-step reactions, starting with the formation of the triazolone core. Key steps include:

  • Cyclocondensation : Reaction of hydrazine derivatives with carbonyl compounds (e.g., ketones or esters) under reflux in ethanol or THF to form the triazole ring .
  • Substitution reactions : Introduction of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group via nucleophilic aromatic substitution, requiring catalysts like Cu(I) or Pd(0) .
  • Alkylation : Incorporation of the 2-phenoxyethyl group using alkyl halides (e.g., 2-phenoxyethyl bromide) in the presence of a base (e.g., K₂CO₃) .
    Critical reagents include hydrogen peroxide for oxidation and lithium aluminum hydride (LiAlH₄) for reductions .

Advanced: How can reaction conditions be optimized to improve yield during the introduction of the trifluoromethyl-pyridine moiety?

Answer:
Optimization requires:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalyst screening : Testing Pd(PPh₃)₄ or CuI for cross-coupling efficiency. For example, CuI in DMF at 70°C achieved 72% yield in analogous pyridine substitutions .
  • Purification : Use of flash chromatography with ethyl acetate/hexane gradients to isolate the product .

Basic: What spectroscopic and computational methods are recommended for structural elucidation?

Answer:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.8–8.2 ppm for pyridine protons) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 455.1) .
  • X-ray crystallography : For absolute configuration determination, if crystalline .
  • DFT calculations : To predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis data .

Advanced: How can researchers resolve contradictions in reported biological activity data for similar triazolone derivatives?

Answer:

  • Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
  • SAR analysis : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups on pyridine) to identify activity trends .
  • Dose-response curves : Validate potency (e.g., IC₅₀ values) across multiple replicates .
  • Meta-analysis : Cross-reference data from PubChem and peer-reviewed journals to identify outliers .

Basic: What strategies are effective for improving solubility and stability in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins for aqueous solubility .
  • Salt formation : Convert the free base to hydrochloride or sodium salts .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
  • pH adjustment : Test stability in buffers (pH 4–8) to mimic physiological conditions .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?

Answer:

  • Fragment-based design : Synthesize analogs with systematic substitutions (e.g., replacing trifluoromethyl with cyano or nitro groups) .
  • Docking simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .
  • Bioisosteric replacement : Swap the triazolone ring with oxadiazole or thiadiazole to assess activity retention .
  • 3D-QSAR : Generate CoMFA/CoMSIA models to correlate substituent spatial parameters with activity .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., plasma)?

Answer:

  • HPLC-UV : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
  • LC-MS/MS : MRM transitions (e.g., m/z 455 → 237) for high sensitivity .
  • SPE cleanup : Pre-concentrate samples using C18 cartridges to remove interferents .

Advanced: What experimental frameworks are recommended for assessing environmental fate and ecotoxicity?

Answer:

  • OECD 307 guideline : Study biodegradation in soil/water systems over 28 days .
  • QSAR models : Predict logP (2.8) and BCF (bioconcentration factor) using EPI Suite .
  • Microcosm assays : Evaluate toxicity in Daphnia magna (LC₅₀) and algal growth inhibition .
  • Photolysis studies : Exclude UV light to assess stability under environmental conditions .

Basic: What safety protocols are critical for handling this compound in the lab?

Answer:

  • PPE : Gloves (nitrile), goggles, and lab coats are mandatory .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Spill management : Neutralize with activated charcoal and dispose as hazardous waste .
  • Storage : Keep in amber vials at –20°C to prevent degradation .

Advanced: How can machine learning enhance the discovery of novel analogs with improved target selectivity?

Answer:

  • Dataset curation : Compile bioactivity data from ChEMBL and PubChem for training .
  • Feature engineering : Include descriptors like topological polar surface area (TPSA) and logD .
  • Model training : Use Random Forest or GNNs to predict kinase inhibition profiles .
  • Synthetic feasibility filters : Integrate retrosynthesis tools (e.g., ASKCOS) to prioritize accessible analogs .

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